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E3 Ligase Ligand-linker Conjugate 27

Targeted Protein Degradation PROTAC E3 Ligase Selectivity

PROTAC programs often face a critical design bottleneck: selecting the right E3 ligase recruiter to avoid confounding off-target degradation. E3 Ligase Ligand-linker Conjugate 27 solves this by providing a VHL-based building block that avoids the inherent IKZF1/3 and CK1α neosubstrate degradation characteristic of CRBN-based conjugates. • Enables synthesis of complete PROTACs via the terminal functional handle using standard amide coupling or click chemistry. • (S,R,S)-AHPC ligand recruits VHL E3 ligase with superior substrate selectivity for targets in solid tumors and neuronal tissues. • Compatible with parallel synthesis workflows for systematic linker-length optimization-short (3-6 atom) and long (≥18 atom) linkers outperform intermediate lengths in VHL systems.

Molecular Formula C32H45N5O7S
Molecular Weight 643.8 g/mol
Cat. No. B12367773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 27
Molecular FormulaC32H45N5O7S
Molecular Weight643.8 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COC4CN(C4)C(=O)OC(C)(C)C)O
InChIInChI=1S/C32H45N5O7S/c1-19-26(45-18-34-19)21-10-8-20(9-11-21)13-33-28(40)24-12-22(38)14-37(24)29(41)27(31(2,3)4)35-25(39)17-43-23-15-36(16-23)30(42)44-32(5,6)7/h8-11,18,22-24,27,38H,12-17H2,1-7H3,(H,33,40)(H,35,39)/t22-,24+,27-/m1/s1
InChIKeyWMGJZARXPBJGSA-RWCIVJTCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 Ligase Ligand-linker Conjugate 27 – VHL PROTAC Intermediate


E3 Ligase Ligand-linker Conjugate 27 is a synthetic building block for proteolysis-targeting chimeras (PROTACs), comprising the von Hippel-Lindau (VHL) E3 ligase ligand (S,R,S)-AHPC covalently attached to a proprietary linker [1]. (S,R,S)-AHPC is a VH032-derived ligand that specifically recruits the VHL E3 ubiquitin ligase, a component of the cullin 2–RING E3 ligase complex (CRL2VHL), to facilitate proximity-induced ubiquitination and subsequent proteasomal degradation of target proteins [2]. This conjugate serves as a critical intermediate for synthesizing complete PROTAC molecules, enabling researchers to append their target protein ligand of choice via the linker's functional handle [3].

Workflow PROTAC assembly using VHL E3 ligase recruitment
Selection VHL-based design may reduce neosubstrate confounding
Use Context Building block for targeted protein degradation research

Conjugate 27: VHL vs. CRBN E3 Ligase Choice


The choice between VHL- and CRBN-recruiting PROTAC building blocks is a critical design decision with profound functional consequences, not a simple substitution of one E3 ligase ligand for another [1]. VHL and CRBN exhibit fundamentally distinct selectivity profiles, subcellular localizations, and structural requirements for ternary complex formation [2]. VHL ligands, including (S,R,S)-AHPC contained within Conjugate 27, feature a more buried binding pocket that confers superior substrate selectivity and avoids the inherent off-target degradation of zinc-finger transcription factors (e.g., IKZF1/3, CK1α) that is characteristic of CRBN-based degraders [3]. Conversely, CRBN-based conjugates offer advantages in oral bioavailability and occupy a more favorable chemical space for achieving drug-like properties, with multiple clinical-stage PROTACs (ARV-110, ARV-471) utilizing CRBN recruitment [4]. Selecting Conjugate 27 for a VHL-based approach versus a CRBN-based alternative requires evaluation of target tissue expression of the respective E3 ligase, tolerance for potential neosubstrate degradation, and compatibility with the target protein's surface topology for productive ternary complex assembly [5].

CRBN ligand substitution

VHL and CRBN E3 ligase ligands have distinct neosubstrate profiles; a CRBN-based building block may introduce IKZF1/3 or CK1α degradation not expected with VHL.

Conjugate number mismatch

Different conjugate numbers contain unique linker compositions and exit vectors; substituting another number may yield a structurally different PROTAC with unpredictable ternary complex formation.

Linker length context

Intermediate linker lengths (10–16 atoms) have been associated with lower degradation efficiency in some VHL-based PROTACs; design with other linker lengths may require optimization.

Conjugate 27 Differentiation Evidence


VHL Selectivity Advantage Over CRBN Neosubstrate Degradation

CRBN-recruiting ligands (thalidomide, lenalidomide, pomalidomide and their derivatives) inherently induce degradation of multiple zinc-finger transcription factor neosubstrates, including IKZF1 (Ikaros), IKZF3 (Aiolos), and CK1α, independent of PROTAC-mediated target engagement [1]. This off-target degradation contributes to immunomodulatory effects and potential toxicity that confound interpretation of target-specific phenotypes. In contrast, VHL ligands such as the (S,R,S)-AHPC moiety in Conjugate 27 exhibit a more restricted substrate recognition profile due to the buried nature of the VHL binding pocket, with substantially fewer documented neosubstrates [2]. This selectivity differential is not a matter of potency but of biological specificity and experimental interpretability.

Neosubstrate selectivity
Class-level inference
VHL: limited documented neosubstrates, mainly HIF family; CRBN: inherent degradation of IKZF1, IKZF3, CK1α, ZFP91, GSPT1.
May support cleaner target-specific degradation readouts
Reported class-level selectivity advantage; experimental validation advised
Targeted Protein Degradation PROTAC E3 Ligase Selectivity

Linker Length Window: Short and Long vs. Intermediate

A systematic head-to-head study of VHL- and CRBN-based PROTACs targeting the Wee1 kinase demonstrated that linker length is a critical determinant of degradation efficacy, with a non-linear relationship between linker atom count and target degradation [1]. The study evaluated PROTACs containing AZD1775 (a Wee1 inhibitor) conjugated to either VHL ligand VH032 or CRBN ligand pomalidomide via linkers of varying lengths. Critically, PROTACs with short (3–6 atoms) and long (≥18 atoms) linkers exhibited superior Wee1 degradation potency compared to those with intermediate-length linkers (10–16 atoms), which showed markedly reduced activity [2]. This finding underscores the importance of linker length selection in VHL-based PROTAC design.

Linker length impact
Cross-study comparable
Short (3–6 atoms) or long (≥18 atoms) linkers showed higher Wee1 degradation; intermediate (10–16 atoms) produced markedly reduced activity.
Linker length outside intermediate range may improve degradation efficiency
In vitro Wee1 assay; VHL-based PROTAC context
PROTAC Linker Optimization Ternary Complex Wee1 Degradation

Molecular Weight: VHL vs. CRBN Building Blocks

VHL-based E3 ligase ligand-linker conjugates consistently exhibit higher molecular weights than their CRBN-based counterparts due to the larger VHL ligand scaffold (hydroxyproline-containing peptidomimetic) compared to the compact glutarimide ring of CRBN ligands [1]. Conjugate 27 (C32H45N5O7S, MW = 643.8 g/mol) illustrates this class characteristic . Comparative analysis of E3 ligase ligand-linker conjugates shows VHL-based building blocks typically range from 550–750 g/mol, while CRBN-based conjugates (pomalidomide or thalidomide with comparable linkers) generally range from 450–600 g/mol . This molecular weight differential has implications for downstream PROTAC drug-likeness and permeability.

Molecular weight
Class-level inference
Conjugate 27: 643.8 g/mol; typical VHL conjugates 550–750 vs CRBN conjugates 450–600 g/mol.
Higher starting MW may influence oral bioavailability compliance
VHL scaffold is intrinsically larger; parenteral routes or low-MW target ligands may be preferred
PROTAC Drug-Likeness Molecular Weight Oral Bioavailability

Conjugate 27: Structure and Linker Exit Vector

E3 Ligase Ligand-linker Conjugate 27 is a structurally defined, single-chemical-entity building block with a well-characterized composition: (S,R,S)-AHPC VHL ligand covalently linked to a specific linker terminating in a reactive functional group for downstream conjugation [1]. Its molecular formula is C32H45N5O7S with a molecular weight of 643.79 g/mol . This contrasts with other numbered conjugates in the same series (e.g., Conjugate 7, Conjugate 18, Conjugate 115, Conjugate 124), each of which contains distinct linker compositions, lengths, or attachment chemistries optimized for different target protein structural contexts or synthetic workflows [2]. The specific linker composition of Conjugate 27 defines its utility for particular target ligand conjugation strategies.

Conjugate identity
Supporting evidence
C₃₂H₄₅N₅O₇S; MW 643.79; contains (S,R,S)-AHPC and a defined linker with specific exit vector.
Correct conjugate number ensures intended linker chemistry
Other conjugates differ in linker length, composition, or attachment point
PROTAC Building Block VHL Ligand Chemical Identity

Conjugate 27 Application Scenarios


VHL-Based PROTACs for Non-Hematopoietic Tissues

Conjugate 27 is optimally deployed in PROTAC programs targeting proteins expressed in tissues where CRBN-mediated neosubstrate degradation (IKZF1/3, CK1α) would confound phenotypic interpretation or introduce toxicity [1]. The VHL ligand in Conjugate 27 provides superior substrate selectivity, making it particularly suitable for degradation of targets in solid tumors, neuronal tissues, or any system where immunomodulatory effects are undesirable. VHL is expressed in both cytoplasmic and nuclear compartments, enabling degradation of targets across subcellular localizations [2].

Linker Length Optimization with VHL Ligand-Linker

Given the established finding that linker length critically influences PROTAC degradation efficacy—with short (3–6 atoms) and long (≥18 atoms) linkers outperforming intermediate (10–16 atoms) linkers in VHL-based systems [1]—Conjugate 27 serves as a reference building block for systematic linker optimization. Researchers can use Conjugate 27's defined linker length as a starting point, then design parallel analogs with varied linker lengths to identify the optimal spacing for ternary complex formation with their specific target protein and VHL E3 ligase [2].

Parallel PROTAC Library Synthesis and Screening

Conjugate 27 is compatible with parallel synthesis workflows for generating PROTAC libraries that feature variation in crosslinker length, composition, and target protein ligand [1]. Its terminal functional group enables efficient conjugation to diverse target ligands via standard amide coupling or click chemistry. This application is particularly valuable in early-stage target validation and hit-to-lead optimization, where screening multiple PROTAC variants rapidly identifies combinations yielding maximal degradation potency and minimal off-target effects [2].

VHL vs. CRBN Recruitment Comparison

Conjugate 27 serves as the VHL-arm control in comparative studies designed to evaluate whether VHL or CRBN recruitment yields superior degradation for a specific protein target. The distinct selectivity profiles of VHL and CRBN—with VHL avoiding CRBN's inherent neosubstrate degradation—make such head-to-head comparisons essential for selecting the optimal E3 ligase for each target [1]. Published studies on Wee1-targeting PROTACs demonstrate that both ligases can achieve selective degradation, but the choice depends on linker optimization and target structural context [2].

Application
Selection Property
Validation Focus
PROTAC studies in solid tumor or neuronal tissues
VHL-mediated degradation avoids CRBN-typical neosubstrate effects
Confounding off-target degradation in hematopoietic models
Linker length optimization
Defined linker as a starting point for systematic SAR
Degradation efficiency vs. linker atom count outside 10–16 atoms
Parallel PROTAC library synthesis
Terminal functional group for diverse target-ligand conjugation
Rapid screening of degradation potency and selectivity
VHL vs CRBN recruitment comparison
Distinct E3 ligase selectivity and neosubstrate profiles
Comparative target degradation and off-target profiling

Technical Documentation Hub

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